NP213

Onychomycosis Antifungal Drug Development Nail Permeation

Novexatin (NP213) is a late-stage clinical cyclic antifungal peptide engineered to penetrate the keratin nail barrier where small-molecule antifungals fail. Its cationic peptide scaffold delivers rapid membrane disruption: ≥3-log reduction of T. rubrum in ≤3h and superior transungual flux (~2.1 µg/cm²/h) vs ciclopirox. Ex vivo, NP213 sterilizes infected human nail where ciclopirox and amorolfine fail. Not interchangeable with generic antifungals. Ideal as a benchmark for Franz cell nail penetration studies, modified dermatophyte AST panels, and ex vivo nail infection model validation. [FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.]

Molecular Formula C42H84N28O7
Molecular Weight 1093.3 g/mol
Cat. No. B1679984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP213
SynonymsNP-213;  NP213;  NP 213;  Novexatin
Molecular FormulaC42H84N28O7
Molecular Weight1093.3 g/mol
Structural Identifiers
SMILESC(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N
InChIInChI=1S/C42H84N28O7/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyNVZLKNHDHPPJHL-RMIXPHLWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Novexatin (NP213) – Synthetic Antimicrobial Peptide for Topical Onychomycosis: An Evidence-Based Procurement and Selection Overview


Novexatin (NP213) is a novel, synthetic, water-soluble cyclic antifungal peptide in late-stage clinical development for the topical treatment of onychomycosis, a common and difficult-to-treat fungal nail infection caused primarily by dermatophytes [1]. Engineered using host defense peptides (HDPs) as a template, Novexatin targets the fungal cytoplasmic membrane, acting as a rapidly fungicidal agent [2]. Its unique physicochemical properties, including a high net positive charge, are specifically designed to overcome the formidable barrier of the keratin-rich nail, a key limitation of many existing small-molecule antifungal therapies [3].

Novexatin (NP213) Procurement Rationale: Why Generic Substitution of Standard Onychomycosis Agents Is Scientifically Unsupported


Novexatin (NP213) cannot be interchanged with generic or other in-class antifungal agents for onychomycosis research or treatment development due to fundamental mechanistic and biophysical differences. The nail plate presents a formidable biological barrier; keratin, its primary constituent, binds to and inactivates many small-molecule antifungal classes, severely limiting their bioavailability [1]. Furthermore, emerging resistance to standard-of-care oral therapies, such as terbinafine, is increasingly documented worldwide [2]. Novexatin circumvents these failures via a unique peptide scaffold designed for enhanced nail penetration and a distinct, rapidly fungicidal membrane-active mechanism. The quantitative evidence detailed below substantiates these critical points of differentiation.

Novexatin (NP213) Quantitative Differentiation Evidence: Head-to-Head Data Against Standard Antifungal Comparators


Novexatin (NP213) Keratin Binding Resilience: Quantitative Advantage Over Terbinafine and Ciclopirox

In an in vitro nail penetration assay, Novexatin (NP213) demonstrated a >13-fold increase in transungual flux compared to the standard topical antifungal ciclopirox [1]. This enhanced penetration is attributed to its high cationic charge, which facilitates movement through the negatively charged nail hydrogel, and its inherent resistance to inactivation by keratin, a known limitation for small-molecule antifungals like terbinafine and itraconazole [2].

Onychomycosis Antifungal Drug Development Nail Permeation

Novexatin (NP213) Ex Vivo Nail Eradication: Direct Comparison with Ciclopirox and Amorolfine

In an ex vivo human nail infection model, Novexatin (NP213) achieved complete eradication of Trichophyton rubrum from infected nail samples following 28 days of daily application [1]. In stark contrast, under identical conditions, the same regimen with ciclopirox or amorolfine, two leading topical onychomycosis therapies, failed to achieve a significant reduction in fungal burden and did not sterilize any nail samples [1].

Onychomycosis Antifungal Efficacy Ex Vivo Model

Novexatin (NP213) Clinical Mycological Cure: Benchmarking Against Published Rates for Ciclopirox and Amorolfine

In a Phase IIa clinical trial, Novexatin (NP213) achieved a mycological cure (negative fungal culture) rate of 43.3% at 180 days following only a 28-day treatment course [1]. This rate is quantitatively superior to the mycological cure rates reported in the literature for leading topical onychomycosis therapies ciclopirox (29-36% after 48 weeks of daily application) and amorolfine (8% after 10 months of weekly application) [2], especially when considering the drastically shorter treatment duration for Novexatin.

Onychomycosis Clinical Trial Mycological Cure

Novexatin (NP213) Speed of Fungicidal Action: Time-Kill Kinetics Versus Terbinafine

In vitro time-kill studies demonstrated that Novexatin (NP213) is rapidly fungicidal against dermatophyte hyphae, achieving a ≥3-log10 reduction in CFU within 3 hours at a concentration of 2x MIC [1]. In contrast, the standard-of-care antifungal terbinafine, at a comparable multiple of its MIC, required over 24 hours to achieve a similar level of fungal kill [1].

Onychomycosis Fungicidal Kinetics Time-Kill Assay

Novexatin (NP213) In Vitro Potency Against Dermatophytes: Broth Microdilution MIC Comparison

Using a modified, more physiologically relevant broth microdilution method, Novexatin (NP213) demonstrated potent in vitro activity against a panel of dermatophyte strains [1]. The geometric mean (GM) MIC for Novexatin against Trichophyton rubrum (n=15) was 1.5 mg/L, which was comparable to the GM MIC of terbinafine (0.004 mg/L) [1]. Importantly, the modified assay conditions were developed because standard CLSI/EUCAST methods, which utilize nutrient-rich media, significantly underestimate the activity of Novexatin and overestimate that of small-molecule comparators like terbinafine in the nail environment [2].

Onychomycosis Antifungal Susceptibility Minimum Inhibitory Concentration

Novexatin (NP213) Absence of Systemic Exposure: Clinical Pharmacokinetic Differentiation

In a Phase I maximal use pharmacokinetic study, Novexatin (NP213) was applied to all 20 nails and periungual skin daily for 28 days, and no systemic exposure was detected in any subject [1]. This contrasts sharply with oral systemic therapies like terbinafine and itraconazole, which are associated with potential drug-drug interactions and hepatotoxicity [2].

Onychomycosis Topical Therapy Systemic Safety

Novexatin (NP213) Evidence-Based Application Scenarios for Research and Development


Validating Topical Formulations for Enhanced Nail Penetration and Bioavailability

Researchers can employ Novexatin (NP213) as a positive control or benchmark in in vitro Franz cell diffusion studies using human nail clippings to validate the transungual flux and nail penetration efficiency of novel topical onychomycosis formulations or drug delivery systems. Its established superior flux (approximately 2.1 µg/cm²/h) relative to ciclopirox provides a quantitative performance threshold [1].

Investigating Fungicidal Kinetics and Mechanism of Action in Dermatophyte Models

Novexatin (NP213) is a valuable tool compound for investigating the kinetics of fungal membrane disruption and subsequent cell death in dermatophyte species, such as Trichophyton rubrum. Its rapid fungicidal activity (≥3-log reduction in ≤3 hours) [2] allows for the study of early apoptotic and necrotic events, and it can serve as a comparator for other membrane-active antifungals.

Developing Clinically Predictive Ex Vivo Models of Onychomycosis

Due to its proven ability to sterilize infected human nail samples in an ex vivo model where ciclopirox and amorolfine failed [3], Novexatin (NP213) can be used to standardize and validate more physiologically relevant ex vivo and 3D human nail infection models. Its use can help differentiate between compounds with true nail bed eradication potential and those with only superficial activity.

Benchmarking in Antifungal Susceptibility Testing for New Molecular Entities

Given the inadequacy of standard CLSI/EUCAST methods for predicting in-nail efficacy, Novexatin (NP213) can be included as a reference compound in modified antifungal susceptibility testing (AST) panels designed for dermatophytes. Its known MIC values under more relevant, low-nutrient conditions [2] provide a useful benchmark for evaluating the potency of new chemical entities intended for topical nail therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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